![molecular formula C17H22N4O2S B2478644 2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097892-06-1](/img/structure/B2478644.png)

2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

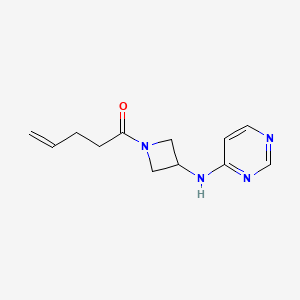

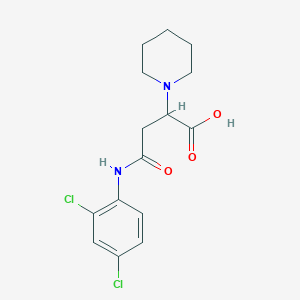

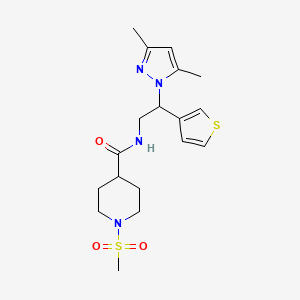

The compound is a complex organic molecule that contains a triazole ring, a pyrrolidine ring, and a tetrahydronaphthalene moiety. The tetrahydronaphthalene moiety is sulfonylated, which means it has a sulfonyl group (-SO2-) attached .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydronaphthalene moiety would have a bicyclic structure, the pyrrolidine would form a five-membered ring, and the triazole would form a five-membered ring containing three nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The sulfonyl group could potentially undergo substitution reactions, and the triazole ring could participate in click chemistry reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of the sulfonyl group and the multiple ring structures would likely make it a relatively stable compound .Aplicaciones Científicas De Investigación

Rhodium-Catalyzed Intramolecular C-H Bond Activation

This application involves the treatment of triazoles having an N-sulfonyl-protected benzylamine moiety with a rhodium catalyst, leading to intramolecular C-H bond insertion. The process yields cis-N-sulfonyl-2-aryl-3-[(sulfonylimino)methyl]pyrrolidines with high stereoselectivity and good yields. This methodology can be extended to synthesize various cyclic compounds, including tetrahydrofurans and cyclopentanes (Senoo, Furukawa, Hata, & Urabe, 2016).

Regiocontrolled Synthesis of Polysubstituted Pyrroles

1-Sulfonyl-1,2,3-triazoles, prepared from terminal alkynes and sulfonyl azides, react with allenes under nickel(0) catalysis to produce polysubstituted pyrroles. This process involves double bond transposition and Alder-ene reactions, offering a pathway to synthesize a wide range of pyrroles with complex substitution patterns (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013).

Inhibitory Effects on Caspase-3

Research on disubstituted 1,2,3-triazoles has shown potential in the development of inhibitors against caspase-3, a crucial enzyme in the apoptosis pathway. Two potent inhibitors were identified, demonstrating competitive inhibitory mechanisms against caspase-3, which could have implications for therapeutic applications (Jiang & Hansen, 2011).

Antiproliferative Evaluation of Novel Compounds

The synthesis of novel compounds from longifolene, incorporating 1,2,4-triazole moiety, has shown broad-spectrum anticancer activity. These compounds were evaluated against multiple human cancer cell lines, revealing some compounds with better activity than the positive control, 5-FU. This study highlights the potential of such derivatives in cancer treatment (Zhu, Lin, Duan, Li, & Lu, 2020).

Nickel-Catalyzed Denitrogenative Alkyne Insertion Reactions

N-Sulfonyl-1,2,3-triazoles have been used in nickel-catalyzed reactions with alkynes to yield substituted pyrroles. This process highlights the versatility of 1,2,3-triazoles in synthetic chemistry, providing a pathway for the synthesis of pyrroles with the extrusion of molecular nitrogen (Miura, Yamauchi, & Murakami, 2009).

Propiedades

IUPAC Name |

2-[[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-2-yl]methyl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c22-24(23,17-8-7-14-4-1-2-5-15(14)12-17)20-11-3-6-16(20)13-21-18-9-10-19-21/h7-10,12,16H,1-6,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCWAWRDEMKHKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCCC3CN4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478561.png)

![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2478565.png)

![5-[(2,5-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2478566.png)

![1-Bromo-6-[(2-methylpropan-2-yl)oxy]hexane](/img/structure/B2478567.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2478581.png)